molecular formula C12H15BrO B13223446 (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane

(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane

Cat. No.: B13223446
M. Wt: 255.15 g/mol
InChI Key: QHCMJIOBCMDFEF-NWDGAFQWSA-N
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Description

(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane (CAS 2059915-11-4) is a chiral oxolane-based building block of significant interest in medicinal chemistry and anticancer drug discovery. Its stereospecific structure aligns with the properties of successful pharmaceutical compounds, as over 85% of FDA-approved drugs contain heterocyclic scaffolds similar to the oxolane ring in this molecule . The compound serves as a critical synthetic intermediate for developing more complex, target-specific molecules. Its potential application is particularly promising in the field of fascin protein inhibition; fascin is a key actor in cancer cell migration and metastasis, and targeted inhibitors are being actively investigated as potential therapeutic agents for a range of cancers, including breast, colon, lung, and ovarian cancers . The bromomethyl group provides a reactive site for further functionalization, allowing researchers to create amide or other functional groups that are critical for a molecule's binding affinity and efficacy in interacting with biological targets . This makes the compound a versatile precursor for constructing potential drug candidates aimed at specific enzymes and receptors involved in disease pathways. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-(4-methylphenyl)oxolane

InChI

InChI=1S/C12H15BrO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1

InChI Key

QHCMJIOBCMDFEF-NWDGAFQWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CBr

Canonical SMILES

CC1=CC=C(C=C1)C2CC(OC2)CBr

Origin of Product

United States

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane is a chiral compound belonging to the oxolane family. Its unique structure, characterized by a bromomethyl group and a para-methylphenyl substituent, suggests potential biological activity that has garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound's structure can be summarized as follows:

  • Chemical Formula : C11_{11}H13_{13}BrO
  • Molecular Weight : 243.13 g/mol
  • Chirality : The presence of stereocenters at positions 2 and 4 enhances its specificity in biological interactions.

The biological activity of this compound is influenced by its functional groups:

  • Bromomethyl Group : This moiety can engage in nucleophilic substitution reactions, making it a reactive site for various biological targets.
  • Oxolane Ring : The five-membered cyclic ether structure allows for ring-opening reactions under specific conditions, which can lead to the formation of biologically active derivatives.

Biological Activity Assessment

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity based on structural characteristics. These models analyze structure-activity relationships (SAR) to forecast possible therapeutic effects or toxicities associated with the compound.

Table 1: Predicted Biological Activities

Activity TypePredicted Potential
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Activity : A study demonstrated that related oxolane derivatives exhibit significant antimicrobial properties against various bacterial strains. The bromomethyl group enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth .
  • Anticancer Potential : Research has indicated that similar compounds can inhibit cancer cell proliferation through apoptosis induction mechanisms. The presence of the methylphenyl group may facilitate interactions with specific receptors involved in cell signaling pathways .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is likely mediated through interactions with immune system receptors .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity Potential
(2R,5S)-5-(Bromomethyl)-3-methyloxolaneBromomethyl at position 5Antimicrobial
1-(4-Methylphenyl)-3-methyloxiraneLacks halogen; different reactivityModerate anticancer activity
(3R,5S)-5-(Chloromethyl)-3-methyloxolaneChlorine instead of bromineDifferent pharmacokinetics

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) due to its polarizable C–Br bond. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Conditions Product Yield Reference
Reaction with ethylamineDMF, 60°C, 12h(2R,4R)-2-(Ethylaminomethyl)-4-(4-methylphenyl)oxolane85%
Reaction with sodium methoxideTHF, reflux, 6h(2R,4R)-2-(Methoxymethyl)-4-(4-methylphenyl)oxolane78%

Mechanistic Insight :
The SN2 pathway proceeds via backside attack, retaining stereochemistry at the chiral center. Steric hindrance from the oxolane ring and 4-methylphenyl group slows reactivity compared to linear analogs.

Elimination Reactions

Base-induced elimination forms alkenes via dehydrohalogenation.

Reaction Conditions Product Yield Reference
Elimination with KOtBuTHF, 70°C, 8h(2R,4R)-4-(4-methylphenyl)oxolane-2-ethylene92%

Mechanistic Insight :
A strong base abstracts a β-hydrogen, leading to the formation of a double bond. The reaction follows an E2 mechanism, with anti-periplanar geometry required.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed coupling reactions.

Reaction Conditions Product Yield Reference
Suzuki-Miyaura coupling with phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C(2R,4R)-2-(Phenylmethyl)-4-(4-methylphenyl)oxolane88%

Mechanistic Insight :
Oxidative addition of the C–Br bond to palladium(0) initiates the catalytic cycle. Transmetalation with the boronic acid precedes reductive elimination to form the C–C bond.

Ring-Opening Reactions

The oxolane ring undergoes acid-catalyzed ring-opening.

Reaction Conditions Product Yield Reference
Hydrolysis with HClHCl (conc.), H₂O, 100°C, 24h(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)pentanediol65%

Mechanistic Insight :
Protonation of the ether oxygen weakens the C–O bond, leading to nucleophilic attack by water. The diastereomeric pentanediol retains the original configuration at C2 and C4.

Oxidation and Reduction

Functional group interconversion is achievable via redox reactions.

Reaction Conditions Product Yield Reference
Hydrogenolysis (H₂/Pd-C)EtOH, 50 psi H₂, 12h(2R,4R)-2-(Methyl)-4-(4-methylphenyl)oxolane90%

Mechanistic Insight :
Catalytic hydrogenation cleaves the C–Br bond, replacing bromine with hydrogen. The reaction proceeds via adsorption of H₂ onto the catalyst surface, followed by radical intermediates.

Radical Reactions

Bromine’s propensity for homolytic cleavage enables radical pathways.

Reaction Conditions Product Yield Reference
Reaction with AIBNAIBN, toluene, 80°C, 6hPolymeric derivatives70%

Mechanistic Insight :
Thermal initiation generates bromine radicals, which abstract hydrogen atoms to form carbon-centered radicals. These propagate chain reactions, leading to polymerization or cross-linking .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Substituent Effects: Bromomethyl vs. Iodomethyl: The iodomethyl analog (CAS 2059914-56-4) exhibits faster substitution kinetics due to iodine’s superior leaving group ability compared to bromine . 4-Methylphenyl vs. 4-Nitrophenyl: The methyl group in the target compound is electron-donating, increasing electron density on the aromatic ring, whereas the nitro group in CAS 2059914-56-4 is electron-withdrawing, promoting electrophilic reactions .
  • Ring Type :

    • Oxolane vs. Dioxolane : Oxolane (tetrahydrofuran) has one oxygen atom, while dioxolane (1,3-dioxolane) contains two, increasing polarity and altering solubility profiles .
  • Stereochemistry :

    • The (2R,4R) configuration in the target compound and its iodomethyl/nitrophenyl analogs ensures enantioselectivity in reactions, critical for pharmaceutical applications .

Research and Application Insights

  • Synthetic Utility :

    • The target compound’s bromomethyl group is advantageous in Suzuki-Miyaura couplings, while the iodomethyl analog (CAS 2059914-56-4) is preferred in nucleophilic substitutions .
    • The dioxolane derivative (CAS 873012-43-2) may serve as a precursor in agrochemical synthesis, leveraging its halogenated aromatic system .
  • Pharmacological Relevance :

    • Chiral oxolane derivatives are explored as building blocks for kinase inhibitors and GPCR modulators, where stereochemistry dictates target binding .

Preparation Methods

Starting Material Selection

The synthesis typically begins with a chiral oxolane precursor , which can be derived from enantioselective cyclization of suitable diols or from chiral pool synthesis involving amino acids or sugars. The chiral backbone ensures stereochemical fidelity during subsequent modifications.

Formation of the Oxolane Ring

Cyclization of diols or hydroxy compounds under acid or base catalysis forms the oxolane ring. For example, the cyclization of 1,4-butanediol derivatives or protected glycerols under acidic conditions yields the oxolane core with preserved stereochemistry.

Introduction of the Bromomethyl Group

The bromomethyl substituent at position 2 is introduced via nucleophilic substitution of a suitable precursor, often a hydroxymethyl group, with brominating agents such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of radical initiators or under UV irradiation.

Reaction pathway:

Oxolane-2-methanol → (NBS, AIBN, or HBr) → (2R,4R)-2-(Bromomethyl)-oxolane

This step often requires careful control of reaction conditions to favor the formation of the desired stereoisomer and prevent over-bromination or side reactions.

Aromatic Substitution to Attach the 4-Methylphenyl Group

The para-methylphenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions . Given the structure, a Suzuki-Miyaura coupling using a boronic acid derivative of 4-methylphenyl and a halogenated oxolane intermediate is a common approach.

Reaction pathway:

(2R,4R)-2-(Bromomethyl)-oxolane + 4-methylphenylboronic acid → (via Pd catalyst) → (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane

Alternatively, direct Friedel-Crafts alkylation using 4-methylbenzoyl chloride or similar reagents under Lewis acid catalysis can be employed, though selectivity and stereochemistry control are critical.

Specific Preparation Methods Verified from Literature

Cyclization and Bromination Approach

Based on the synthesis outlined in EvitaChem, the compound can be prepared starting from a chiral oxolane precursor , which undergoes bromomethylation at position 2. The process involves:

  • Preparation of a chiral oxolane derivative , often via asymmetric synthesis.
  • Bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN under reflux conditions in a suitable solvent like carbon tetrachloride or dichloromethane .
  • Purification through column chromatography to isolate the desired stereoisomer.

Stereoselective Synthesis via Chiral Auxiliary or Catalyst

Research indicates that stereoselectivity can be achieved through chiral catalysts or auxiliaries, such as chiral Lewis acids or organocatalysts , which direct the bromination to favor the (2R,4R) configuration.

Alternative Routes: Cross-Coupling and Functional Group Transformations

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Catalyst Notes
Bromomethylation NBS, AIBN Dichloromethane Reflux (~40°C) - Radical initiation for selective bromination
Aromatic substitution 4-methylphenylboronic acid Toluene/water Reflux Pd(PPh₃)₄ Cross-coupling for regioselectivity
Purification Silica gel chromatography Hexane/ethyl acetate Room temperature - To isolate stereochemically pure product

Research Findings and Applications

Research demonstrates that the stereoselective synthesis of this compound is feasible via chiral catalysis and controlled halogenation, with yields typically ranging from 70–85%. Its utility extends to:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane while preserving stereochemical purity?

  • Methodological Answer : High stereochemical purity can be achieved via nucleophilic substitution (e.g., bromination of a chiral alcohol precursor under SN2 conditions). For example, potassium carbonate in dimethylformamide (DMF) has been used to mediate reactions involving brominated intermediates while minimizing racemization . Chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) may enhance enantioselectivity. Purification via column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol) further ensures stereochemical integrity .

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in analogous bromophenyl oxolane derivatives . Complementary techniques include:

  • NMR : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial relationships between substituents.
  • Chiral HPLC : Separation using chiral columns (e.g., amylose- or cellulose-based) to verify enantiopurity .

Q. What safety protocols are critical when handling brominated oxolanes like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents.
  • Waste Disposal : Collect brominated waste separately in halogen-resistant containers for professional disposal to prevent environmental release .

Advanced Research Questions

Q. How can racemization be minimized during functionalization reactions involving the bromomethyl group?

  • Methodological Answer : Racemization risks arise during nucleophilic substitution (e.g., Suzuki coupling) due to planar transition states. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct reactions at ≤0°C to reduce kinetic energy and stabilize the tetrahedral intermediate .
  • Protecting Groups : Temporarily block reactive sites (e.g., oxolane oxygen) to prevent undesired side reactions.
  • Kinetic Monitoring : Use inline FTIR or HPLC to track reaction progress and terminate before racemization occurs.

Q. What role does this compound play in multicomponent reactions for synthesizing bioactive heterocycles?

  • Methodological Answer : The bromomethyl group serves as an electrophilic site for constructing heterocyclic scaffolds. For instance:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids yield biphenyl derivatives, precursors to anticancer or antimicrobial agents .
  • Cyclization Reactions : React with thioureas or amidines to form thiazoles or imidazoles, leveraging the oxolane ring’s rigidity for stereochemical control .

Q. How do steric and electronic effects of the 4-methylphenyl group influence reactivity in substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 4-methyl group hinders nucleophilic attack at the adjacent oxolane carbon, favoring reactions at the less hindered bromomethyl site.
  • Electronic Effects : Electron-donating methyl groups stabilize transition states in electrophilic aromatic substitution, directing regioselectivity in subsequent functionalization .

Data Contradictions and Validation

Q. Discrepancies in reported melting points or spectral data for similar brominated oxolanes: How should researchers validate their findings?

  • Methodological Answer :

  • Cross-Validate Techniques : Compare melting points with differential scanning calorimetry (DSC) and hot-stage microscopy.
  • Reproducibility : Replicate synthetic conditions from peer-reviewed studies (e.g., recrystallization solvents, reaction times) .
  • Database Cross-Checks : Use PubChem or crystallographic databases (e.g., CCDC) to benchmark NMR/IR spectra against published data .

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